5,6-dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a quinoline moiety at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amines .
Scientific Research Applications
5,6-Dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: These include compounds such as uracil, cytosine, and thymine, which are essential components of nucleic acids.
Quinoline Derivatives: These include compounds such as quinine and chloroquine, which are used as antimalarial drugs.
Uniqueness
5,6-Dimethyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the combination of pyrimidine and quinoline moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-N-quinolin-5-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-11(2)18-9-19-15(10)16(21)20-14-7-3-6-13-12(14)5-4-8-17-13/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVFJLGNMFJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC3=C2C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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